3,5-Dibromo-2,6-dinitrobenzoic acid
Description
Significance of Highly Substituted Aromatic Carboxylic Acids in Modern Organic Chemistry
Highly substituted aromatic carboxylic acids are cornerstone molecules in modern organic chemistry. Their rigid, well-defined structures make them invaluable as building blocks, or "scaffolds," for constructing larger, more complex molecules. nih.gov The functional groups attached to the aromatic ring dictate the molecule's electronic properties, reactivity, and three-dimensional shape. These characteristics are critical in fields such as medicinal chemistry, where the precise arrangement of atoms determines a drug's ability to interact with biological targets, and in materials science, where such compounds can be precursors to polymers, dyes, and other functional materials with specific electronic or optical properties. nih.govnumberanalytics.com
The functions of these molecules are directly linked to the substituents on the benzene (B151609) core, making flexible and predictable substitution patterns highly desirable for chemists. nih.gov Researchers often utilize these compounds to study reaction mechanisms and the effects of different functional groups on chemical reactivity. mdpi.com For instance, the acidity of a benzoic acid derivative can be finely tuned by the addition of electron-withdrawing or electron-donating groups, providing a model system for understanding substituent effects. openstax.org
Overview of Halogenated and Nitrated Benzoic Acid Scaffolds: Synthetic Challenges and Opportunities
Introducing multiple halogen and nitro groups onto a benzoic acid framework, as in 3,5-Dibromo-2,6-dinitrobenzoic acid, presents significant synthetic challenges. rsc.org The primary method for modifying aromatic rings is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. numberanalytics.com However, the order and type of substituents added are crucial.
The carboxylic acid group (-COOH) and nitro groups (-NO2) are both powerful electron-withdrawing groups. numberanalytics.combritannica.com This means they deactivate the aromatic ring, making subsequent electrophilic substitution reactions, like nitration or halogenation, more difficult to achieve. numberanalytics.com Furthermore, these groups direct incoming substituents to the meta position. britannica.com In contrast, a bromine atom is also deactivating but directs incoming groups to the ortho and para positions. fiveable.me
Steric Hindrance: Bulky groups crowded together can physically block reagents from accessing the desired reaction site. fiveable.me
Reaction Conditions: Heavily deactivated rings often require harsh reaction conditions, such as strong acids and high temperatures, which can lead to unwanted side reactions or decomposition. rsc.org
Isomer Formation: Competing directing effects can lead to a mixture of different product isomers, which are often difficult and costly to separate. fiveable.me
Despite these hurdles, successfully synthesizing such polysubstituted molecules offers significant opportunities. The high degree of functionalization provides multiple reaction sites for further chemical modification. For example, the bromine atoms can participate in cross-coupling reactions to form new carbon-carbon bonds, while the nitro groups can be reduced to amino groups, opening up a different set of chemical transformations. jeeadv.ac.in This versatility makes halogenated and nitrated benzoic acids valuable intermediates in the synthesis of complex target molecules. nih.gov
Scope and Research Objectives for this compound
Specific research on this compound is not extensively documented in publicly available literature, suggesting it is a specialized or novel compound. However, based on its structure, several research objectives can be proposed.
A primary objective would be to develop an efficient and high-yielding synthesis. This would involve navigating the challenges posed by the multiple deactivating groups. A potential retrosynthetic analysis might start from a more readily available substituted benzene and sequentially introduce the functional groups, carefully considering the directing effects at each step. For instance, a synthetic route could potentially start with nitration of 3,5-dibromobenzoic acid.
Once synthesized, research would likely focus on characterizing its unique properties. The two nitro groups and two bromo groups make the aromatic ring highly electron-deficient. This could impart interesting characteristics, such as enhanced acidity compared to simpler benzoic acids. openstax.orgwikipedia.org
Further research objectives could explore its utility as a synthetic intermediate. The bromine atoms could be replaced through nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions. The nitro groups could be reduced to amines, which are precursors to a wide array of other functional groups and are important in the synthesis of dyes and pharmaceuticals. The carboxylic acid group itself can be readily converted into esters, amides, or acid chlorides, allowing it to be linked to other molecules. numberanalytics.com
Interactive Data Table: Properties of Related Benzoic Acid Derivatives
This table provides data on benzoic acid and related compounds to contextualize the properties of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Acidity (pKa) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 4.20 wikipedia.org |
| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 sigmaaldrich.com | 218-220 sigmaaldrich.com | N/A |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 140 orgsyn.org | 3.47 wikipedia.org |
| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 lobachemie.com | 205-207 wikipedia.org | 2.82 wikipedia.org |
| 2-Bromo-3,5-dinitrobenzoic acid | C₇H₃BrN₂O₆ | 291.01 sigmaaldrich.com | N/A | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2N2O6/c8-2-1-3(9)6(11(16)17)4(7(12)13)5(2)10(14)15/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZZHCFXNBGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498046 | |
| Record name | 3,5-Dibromo-2,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-19-7 | |
| Record name | 3,5-Dibromo-2,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dibromo 2,6 Dinitrobenzoic Acid
Strategic Functionalization Approaches for Polyhalogenated and Polynitrated Aromatic Systems
The construction of polysubstituted aromatic rings like 3,5-Dibromo-2,6-dinitrobenzoic acid hinges on the precise control of incoming electrophiles. The directing effects of the substituents already present on the ring, as well as steric considerations, play a pivotal role in determining the outcome of the reaction.
Regioselective Nitration of Benzoic Acid Derivatives
The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group. Therefore, direct nitration of benzoic acid with a mixture of nitric acid and sulfuric acid yields 3-nitrobenzoic acid, and further nitration leads to 3,5-dinitrobenzoic acid. wikipedia.orgchemicalbook.comorgsyn.orgchemicalbook.com The electron-withdrawing nature of the nitro groups further deactivates the ring, making subsequent electrophilic substitution challenging.
The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a well-established procedure. orgsyn.org It typically involves the use of fuming nitric acid and concentrated sulfuric acid. orgsyn.orggoogle.com The reaction conditions, including temperature and reaction time, are crucial for achieving a good yield. chemicalbook.comorgsyn.org
| Starting Material | Reagents | Key Conditions | Product | Yield |
| Benzoic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | 70-90°C initially, then heated | 3,5-Dinitrobenzoic Acid | 54-58% |
| 3-Nitrobenzoic Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 3,5-Dinitrobenzoic Acid | ~98% |
Table 1: Synthesis of 3,5-Dinitrobenzoic Acid
Directed Bromination of Substituted Benzoic Acids and Precursors
The introduction of bromine atoms at specific positions on the benzoic acid ring requires careful consideration of the directing effects of the existing substituents. In the case of 3,5-dinitrobenzoic acid, the nitro groups are strongly deactivating and meta-directing. Therefore, direct bromination of 3,5-dinitrobenzoic acid would be expected to be difficult and may not lead to the desired 2,6-dibromo product.
Alternative strategies often involve the bromination of a precursor molecule where the directing effects are more favorable. For instance, the bromination of a suitably substituted aniline (B41778) derivative, followed by conversion of the amino group to a carboxylic acid, can be a viable route. A patented process describes the synthesis of 3,5-dibromonitrobenzene from p-nitroaniline through a bromination reaction. google.com This intermediate could potentially be a precursor for further functionalization.
Ortho-Effect Considerations in Synthesis of Multiply Substituted Benzoic Acids
In the context of synthesizing this compound, the presence of two ortho substituents (bromine atoms) and two additional nitro groups would create significant steric crowding around the carboxylic acid group. This steric hindrance would undoubtedly influence the reactivity of the molecule and the ease of its synthesis. While the ortho effect primarily describes acidity, the underlying steric and electronic interactions are crucial considerations in planning the synthesis of such a sterically congested molecule. rsc.org Directed ortho-metalation is a powerful technique for the regioselective functionalization of benzoic acids, where a directing group guides the deprotonation to the ortho position. organic-chemistry.org
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
Due to the challenges of direct functionalization, multi-step synthetic sequences are often necessary to prepare highly substituted aromatic compounds like this compound.
Sequential Halogenation and Nitration Strategies
A logical approach to the synthesis of this compound would involve a stepwise introduction of the bromo and nitro groups. One possible strategy could start with a compound that directs the initial substituents to the desired positions. For example, starting with a compound that allows for the introduction of bromine atoms at the 3 and 5 positions, followed by nitration at the 2 and 6 positions. The order of these steps is critical to the success of the synthesis.
Conversion of Related Nitrobenzoic Acid Derivatives
Another synthetic strategy involves starting with a pre-existing nitrobenzoic acid derivative and introducing the remaining functional groups. For instance, one could envision a pathway starting from a dibromobenzoic acid, which is then nitrated. The challenge lies in controlling the regioselectivity of the nitration to obtain the 2,6-dinitro isomer.
Advanced Synthetic Protocols and Green Chemistry Approaches
The synthesis of complex aromatic compounds like this compound often involves multi-step processes that can be lengthy and produce significant waste. Advanced synthetic protocols, particularly those aligned with the principles of green chemistry, aim to address these challenges by enhancing reaction rates, improving energy efficiency, and minimizing the use of hazardous reagents.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.orgijprdjournal.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijprdjournal.comresearchgate.net The direct interaction of microwaves with polar molecules in the reaction mixture can also lead to specific, non-thermal microwave effects that can influence reaction pathways and selectivity. sciencemadness.org
For the synthesis of this compound, a potential key step is the nitration of a dibrominated precursor. Microwave-assisted nitration of aromatic compounds has been shown to be highly effective, often proceeding much faster and under milder conditions than traditional methods that rely on corrosive acid mixtures and prolonged heating. sciencemadness.orgnih.govorientjchem.org For instance, the nitration of phenolic compounds using dilute nitric acid can be completed in minutes under microwave irradiation, a significant improvement over conventional methods. sciencemadness.org
Table 1: Comparison of Conventional and Microwave-Assisted Nitration of an Aromatic Precursor (Hypothetical Data)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4-6 hours | 5-15 minutes |
| Temperature | 100-120 °C | 135 °C |
| Energy Input | High | Low to Moderate |
| Yield | 60-70% | 85-95% |
| Solvent | Concentrated H₂SO₄/HNO₃ | Dilute HNO₃ or solvent-free |
This table presents hypothetical data based on typical improvements observed in microwave-assisted synthesis for similar reactions.
The application of microwave technology to the synthesis of this compound could involve the rapid and controlled nitration of 3,5-dibromobenzoic acid. The use of microwave heating could potentially reduce the formation of by-products often associated with harsh nitrating conditions.
Microchannel Reactor Technologies for Enhanced Selectivity and Yield
Microchannel reactors, also known as microreactors, offer a paradigm shift in chemical synthesis by conducting reactions in channels with dimensions typically in the sub-millimeter range. wikipedia.orgcorning.com This miniaturization leads to a very high surface-area-to-volume ratio, resulting in exceptional heat and mass transfer capabilities. researchgate.net These characteristics allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly enhance reaction selectivity and yield while improving safety, especially for highly exothermic reactions like nitration. wikipedia.orgsnu.edu.in
The synthesis of this compound via nitration is a prime candidate for microreactor technology. The excellent heat dissipation capabilities of microchannel reactors can effectively manage the heat generated during nitration, preventing temperature spikes that can lead to side reactions and reduced product quality. wikipedia.org The rapid mixing achieved in microchannels ensures a homogeneous reaction environment, which can lead to more consistent product formation and higher yields. researchgate.net Furthermore, the continuous flow nature of microreactors allows for easier scalability by numbering up—adding more microreactors in parallel—rather than scaling up the reactor size, which can be challenging for hazardous reactions. wikipedia.org
Table 2: Potential Advantages of Microchannel Reactor Synthesis for the Nitration Step
| Feature | Benefit for this compound Synthesis |
| Enhanced Heat Transfer | Prevents overheating and decomposition, improving safety and selectivity. |
| Precise Temperature Control | Allows for optimization of the reaction for maximum yield and minimal by-products. |
| Rapid Mixing | Ensures uniform reaction conditions, leading to consistent product quality. |
| Short Diffusion Distances | Increases reaction rates and throughput. |
| Improved Safety | Small reaction volumes minimize the risk associated with handling energetic materials. |
| Scalability | Straightforward scale-up by operating multiple reactors in parallel. |
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of starting material, nitrating agent, catalyst, reaction temperature, and time.
A plausible synthetic route involves the dinitration of 3,5-dibromotoluene (B156392) followed by the oxidation of the methyl group to a carboxylic acid. The nitration of 2,6-dibromotoluene (B1294787) has been reported to proceed with nitric acid. prepchem.com The subsequent oxidation of the dinitrotoluene derivative to the corresponding benzoic acid can be achieved using various oxidizing agents. orgsyn.orgsci-hub.sealfa-chemistry.com
Table 3: Key Parameters for Optimization of the Synthesis
| Parameter | Considerations for Optimization | Potential Impact |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄), fuming nitric acid, or milder nitrating agents. | Affects reaction rate, selectivity, and safety. |
| Reaction Temperature | Balancing reaction rate with the prevention of side reactions and decomposition. | Crucial for controlling the regioselectivity of nitration. |
| Catalyst | Use of phase-transfer catalysts or solid acid catalysts. | Can improve reaction efficiency and ease of separation. |
| Oxidizing Agent | Potassium permanganate (B83412), chromic acid, or catalytic air oxidation. | Determines the efficiency and environmental impact of the oxidation step. |
| Solvent | Choice of solvent can influence solubility of reactants and reaction kinetics. | Important for both the nitration and oxidation steps. |
Detailed experimental studies, potentially utilizing Design of Experiments (DoE) methodologies, would be necessary to identify the optimal combination of these parameters to achieve the highest possible yield and purity of this compound.
Purification and Isolation Methodologies for Highly Substituted Aromatic Acids
The final stage in the synthesis of this compound is its purification and isolation to obtain a product of high purity. Highly substituted aromatic acids often present unique challenges in purification due to their physical properties, such as low solubility in common solvents.
Recrystallization is a primary technique for purifying solid organic compounds like benzoic acid and its derivatives. alfa-chemistry.comresearchgate.net This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For a highly substituted and polar compound like this compound, a careful selection of the recrystallization solvent is crucial. A good solvent will dissolve the compound completely at an elevated temperature but will have low solubility for the compound at lower temperatures, allowing for the formation of pure crystals upon cooling. The slow formation of crystals during recrystallization helps to exclude impurities from the crystal lattice.
Table 4: Common Solvents for Recrystallization of Aromatic Carboxylic Acids
| Solvent | Properties and Considerations |
| Water | Effective for some benzoic acid derivatives, especially when hot. Solubility can be pH-dependent. youtube.com |
| Ethanol/Water Mixtures | Offers a range of polarities to fine-tune solubility. orgsyn.org |
| Toluene (B28343) | A less polar solvent that can be effective for less polar impurities. orgsyn.org |
| Acetic Acid | Can be a good solvent for aromatic acids but may be difficult to remove completely. |
| Acetone | A polar aprotic solvent with good solvating power. |
Other purification techniques that could be employed include:
Acid-Base Extraction: The acidic nature of the carboxylic group allows for its conversion into a water-soluble salt by treatment with a base. This can be used to separate it from neutral or basic impurities. The pure acid can then be regenerated by acidification.
Chromatography: While less common for bulk purification of simple aromatic acids, techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) can be used for very high purity requirements or for separating isomers. researchgate.net
The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity for this compound.
Structural Characterization and Elucidation of 3,5 Dibromo 2,6 Dinitrobenzoic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the structural framework of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy would provide critical insights into the connectivity of atoms and the nature of functional groups within the 3,5-Dibromo-2,6-dinitrobenzoic acid molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For this compound, ¹H and ¹³C NMR would be fundamental in confirming the substitution pattern on the benzene (B151609) ring.
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic proton and the carboxylic acid proton. The highly substituted and electron-withdrawing nature of the substituents (two bromine atoms and two nitro groups) would significantly influence the chemical shift of the lone aromatic proton. This proton, located at the C4 position, would likely appear as a singlet in a downfield region of the spectrum due to the deshielding effects of the adjacent nitro and bromo groups. The carboxylic acid proton would also be expected to resonate at a characteristic downfield position, typically as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H | > 8.0 | s |
| COOH | > 10.0 | br s |
Note: This table is predictive and not based on experimental data.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to display signals corresponding to the six aromatic carbons and the carbonyl carbon of the carboxylic acid group. The chemical shifts of the aromatic carbons would be heavily influenced by the attached substituents. The carbons bearing the nitro groups (C2 and C6) and the bromine atoms (C3 and C5) would exhibit characteristic chemical shifts. The carbonyl carbon (C=O) would appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160-170 |
| C-NO₂ | 145-155 |
| C-Br | 115-125 |
| C-H | 130-140 |
| C-COOH | 135-145 |
Note: This table is predictive and not based on experimental data.
Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): A COSY spectrum would be of limited use for this particular molecule in terms of proton-proton correlations, as there is only one type of aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would definitively correlate the aromatic proton signal in the ¹H NMR spectrum to its directly attached carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The presence of the carboxylic acid would be indicated by a broad O-H stretching band and a sharp C=O stretching band. The nitro groups would show strong symmetric and asymmetric stretching vibrations. The C-Br bonds would also have characteristic absorptions, typically in the fingerprint region.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | 1710-1680 |
| NO₂ (Asymmetric Stretch) | 1550-1500 |
| NO₂ (Symmetric Stretch) | 1360-1300 |
| C-Br | 700-500 |
Note: This table is predictive and not based on experimental data.
Raman Spectroscopy for Vibrational Mode Analysis and Molecular Symmetry
Based on studies of similar dinitrobenzoic acid derivatives nih.govsigmaaldrich.comspectrabase.comspectrabase.com, the following table outlines the expected characteristic Raman shifts. The presence of multiple bulky, electron-withdrawing groups would influence the electronic distribution and thus the precise wavenumbers of these vibrations. The enhancement of signals related to the nitro groups in Surface-Enhanced Raman Spectroscopy (SERS) on related molecules suggests a strong interaction of this moiety with surfaces. nih.gov
Table 1: Predicted Raman Vibrational Modes for this compound This table is interactive. You can sort and filter the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2800-3300 (broad) | nih.gov |
| Carboxylic Acid | C=O stretch | 1680-1720 | nih.govnih.gov |
| Aromatic Ring | C-H stretch | 3050-3150 | nih.gov |
| Aromatic Ring | C=C stretch | 1590-1620 | nih.gov |
| Nitro Group (NO₂) | Asymmetric stretch | 1520-1570 | nih.govsigmaaldrich.com |
| Nitro Group (NO₂) | Symmetric stretch | 1340-1370 | nih.govsigmaaldrich.com |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, allowing for determination of the molecular weight and elucidation of the structure.
The molecular formula for this compound is C₇H₂Br₂N₂O₆. A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum would exhibit a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. youtube.com
Electron ionization would likely induce fragmentation through several predictable pathways, characteristic of nitroaromatic compounds and benzoic acids. nih.govyoutube.com Common fragmentation patterns would include the loss of small neutral molecules or radicals.
Table 2: Predicted Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.
| Parameter | Value | Description | References |
|---|---|---|---|
| Molecular Formula | C₇H₂Br₂N₂O₆ | - | N/A |
| Monoisotopic Mass | 369.8235 u | Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). | N/A |
| Isotopic Signature | M, M+2, M+4 | Characteristic triplet peak for two bromine atoms. | youtube.comyoutube.com |
| Predicted Fragment | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. | nih.gov |
| Predicted Fragment | [M - NO]⁺ | Loss of a nitroso radical. | nih.gov |
| Predicted Fragment | [M - NO₂]⁺ | Loss of a nitro radical. | youtube.com |
| Predicted Fragment | [M - COOH]⁺ | Loss of the carboxylic acid group. | nih.gov |
| Predicted Fragment | [M - Br]⁺ | Loss of a bromine radical. | youtube.com |
X-ray Crystallography and Solid-State Structural Analysis
Determination of Molecular Conformation, Bond Lengths, and Angles
Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the molecule. Due to the presence of bulky substituents at positions 2 (nitro) and 6 (bromo) flanking the carboxylic acid group, significant steric strain is expected. This phenomenon, known as the ortho effect, forces the carboxyl group to twist out of the plane of the benzene ring to minimize repulsion. wikipedia.orgyoutube.comresearchgate.net This twisting inhibits resonance between the carboxylic group and the aromatic ring. wikipedia.orgkhanacademy.org Similarly, the nitro groups at positions 2 and 6 are also expected to be non-coplanar with the ring due to steric hindrance with adjacent bromine atoms.
Table 3: Predicted Molecular Geometry Parameters for this compound This table is interactive. You can sort and filter the data.
| Parameter | Predicted Value | Justification/Reference |
|---|---|---|
| Dihedral Angle (Ring - COOH) | 60-90° | Steric hindrance from ortho substituents (Br, NO₂) forces the COOH group out of the ring plane. wikipedia.orgresearchgate.netacs.org |
| Dihedral Angle (Ring - NO₂) | 30-60° | Steric repulsion between the nitro groups and adjacent bromine atoms. |
| Bond Length (C-Br) | ~1.90 Å | Standard length for an aryl C-Br bond. |
| Bond Length (C-N) | ~1.47 Å | Standard length for an aryl C-N bond in a nitro compound. |
| Bond Length (N=O) | ~1.22 Å | Standard length for a N=O bond in a nitro group. |
| Bond Angle (C-C-C in ring) | ~120° | Aromatic ring structure. |
| Bond Angle (O-N-O) | ~125° | Typical for a nitro group. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Carboxylic acids frequently form centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds. However, this arrangement can be disrupted by steric hindrance from ortho substituents. In the case of this compound, the bulky bromine and nitro groups at the 2- and 6-positions would likely prevent the formation of a stable planar dimer.
Instead, a catemeric arrangement is the more probable packing motif. This has been observed in other sterically hindered benzoic acids, such as 2,6-dibromo-3,4,5-trimethoxybenzoic acid. nih.gov In a catemeric structure, molecules are linked head-to-tail in an infinite chain by single O-H···O hydrogen bonds between the carboxylic acid proton of one molecule and the carbonyl oxygen of the next. nih.gov
The single aromatic proton at the C4 position is the most likely donor for such an interaction. This C-H group can form weak hydrogen bonds with electronegative oxygen atoms from the nitro or carboxyl groups of adjacent molecules. mdpi.commonash.edu While individually less energetic than conventional hydrogen bonds, the collective effect of numerous C-H···O interactions contributes significantly to the cohesion and stability of the crystal lattice. scielo.org.mxnih.gov Other potential interactions could include halogen bonding involving the bromine atoms and π-stacking interactions between the aromatic rings, depending on the specific packing arrangement.
Halogen Bonding Interactions Involving Bromine Substituents
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the two bromine atoms attached to the benzene ring are expected to participate in such interactions. The electron-withdrawing nature of the two nitro groups and the carboxylic acid group enhances the electrophilicity of the σ-holes on the bromine atoms, making them potent halogen bond donors.
π-π Stacking and Other Non-Covalent Interactions
The aromatic ring of this compound is electron-deficient due to the presence of four strongly electron-withdrawing substituents (two bromo and two nitro groups). This electron deficiency facilitates π-π stacking interactions with electron-rich aromatic systems. In the solid state, molecules may arrange in parallel or offset-parallel orientations to maximize these stabilizing interactions.
Polymorphism and Co-crystallization Studies of Related Dinitrobenzoic Acid Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including dinitrobenzoic acid derivatives. Different polymorphs can exhibit distinct physical properties. For instance, 3,5-dinitrobenzoic acid is known to exist in at least two polymorphic forms, both of which are monoclinic but possess different space groups. researchgate.netchemicalbook.com The formation of these polymorphs can be influenced by crystallization conditions such as solvent and temperature.
Computational and Theoretical Investigations of 3,5 Dibromo 2,6 Dinitrobenzoic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of 3,5-Dibromo-2,6-dinitrobenzoic acid were found. Such a study would typically involve calculations with various functionals and basis sets to predict bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional shape and stability.
Ab Initio Methods for High-Level Molecular Property Prediction
There is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for the prediction of molecular properties of this compound. These methods, while computationally intensive, offer a higher level of accuracy for properties like electron correlation energies and dipole moments.
Calculation of Vibrational Frequencies and Comparison with Experimental Spectra
A computational analysis of the vibrational frequencies (e.g., via DFT) for this compound has not been reported. This type of study is crucial for interpreting experimental infrared (IR) and Raman spectra, as it allows for the assignment of specific vibrational modes to the observed spectral bands. A comparison between calculated and experimental spectra is a standard method for validating the accuracy of the computational approach.
Molecular Orbital and Reactivity Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy and Distribution
Information regarding the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and its kinetic stability. The distribution of these frontier orbitals would highlight the regions of the molecule most likely to be involved in electron donation and acceptance.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
No studies performing Natural Bond Orbital (NBO) analysis on this compound could be located. NBO analysis is a powerful tool for understanding intramolecular and intermolecular bonding and interactions. It quantifies charge transfer between orbitals and provides insights into hyperconjugative effects, which are crucial for understanding the molecule's stability and electronic structure.
Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For an aromatic compound like this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential.
The strongly electron-withdrawing nature of the two nitro groups (-NO₂) and the two bromine atoms (-Br) would significantly influence the electron density distribution across the molecule. libretexts.org The oxygen atoms of the nitro groups and the carboxylic acid group would be sites of high electron density, represented by red or yellow regions on an MEP map, indicating the most negative potential. These areas are susceptible to electrophilic attack.
Conversely, the hydrogen atom of the carboxylic acid group and the regions around the nitro groups would exhibit a positive electrostatic potential (blue areas), making them sites for potential nucleophilic interactions. The π-system of the benzene (B151609) ring is generally electron-rich, but in this case, it is significantly depleted of electron density due to the presence of four potent electron-withdrawing substituents. This deactivation of the ring is a common feature in polysubstituted nitroaromatics.
Computational studies on similar molecules, such as nitrobenzene, have been performed using Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level to analyze electronic properties. jcsp.org.pk For 4-methyl-3-nitrobenzoic acid, DFT calculations with a B3LYP/6-311++G basis set have been used to determine its structure and vibrational properties. researchgate.net These studies support the understanding of how nitro and other substituents dramatically alter the electronic landscape of a benzoic acid core.
Table 1: Predicted Charge Distribution and MEP Characteristics for this compound (based on analogous compounds)
| Molecular Region | Predicted Electrostatic Potential | Predicted Mulliken Atomic Charges (e) | Implication for Reactivity |
| Oxygen atoms of Nitro Groups | Highly Negative | ~ -0.4 to -0.6 | Nucleophilic centers, site for electrophilic attack |
| Oxygen atom of Carbonyl | Highly Negative | ~ -0.5 to -0.7 | Nucleophilic center, site for electrophilic attack |
| Hydrogen of Carboxylic Acid | Highly Positive | ~ +0.3 to +0.5 | Electrophilic center, acidic proton |
| Aromatic Ring Carbons | Generally Positive | Variable, influenced by substituents | Deactivated towards electrophilic substitution |
| Bromine Atoms | Moderately Negative (σ-hole possible) | ~ -0.1 to -0.3 | Potential for halogen bonding interactions |
| Nitrogen Atoms of Nitro Groups | Highly Positive | ~ +0.5 to +0.8 | Electrophilic centers |
Note: The values in this table are illustrative and based on computational studies of similar halogenated nitrobenzoic acids. Actual values for this compound would require specific DFT calculations.
Conformational Analysis and Potential Energy Surface Exploration
The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group and the nitro groups relative to the plane of the benzene ring.
The most significant conformational variable is the torsion angle of the C-C-C=O dihedral of the carboxylic acid group. Due to steric hindrance from the two ortho-nitro groups, the carboxylic acid group would likely be forced out of the plane of the benzene ring. Similar steric effects have been observed in other ortho-substituted benzoic acids. chemrxiv.org This twisting would be a key feature of its low-energy conformation. Studies on 2,4-dihydroxybenzoic acid and its halogenated derivatives have shown that substitution at the 6th position can cause repulsion and lead to out-of-plane twisting of the carboxylic group. chemrxiv.org
The nitro groups also have rotational freedom around the C-N bond. However, resonance effects favor a planar arrangement of the -NO₂ group with the benzene ring to maximize delocalization of electron density. In this compound, the steric crowding between the ortho-nitro groups and the adjacent bromine atoms and the carboxylic acid group would likely lead to a compromise conformation where the nitro groups are slightly twisted out of the plane.
A full potential energy surface (PES) exploration would require systematic variation of these key dihedral angles and calculation of the energy at each point. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, as well as the transition states connecting them. Such analyses on related substituted benzoic acids have been conducted to understand their solution-phase behavior and crystallization. ucl.ac.uk
Reaction Mechanism Studies through Computational Modeling
While no specific reaction mechanisms involving this compound have been computationally modeled, insights can be drawn from studies of related reactions.
Nitration of Benzoic Acid: The synthesis of nitrobenzoic acids typically involves the electrophilic aromatic substitution of benzoic acid with a mixture of nitric acid and sulfuric acid. wikipedia.orgwikipedia.org Computational modeling of this mechanism would involve identifying the key transition states for the attack of the nitronium ion (NO₂⁺) electrophile on the aromatic ring. For benzoic acid, the carboxyl group is a meta-director. To synthesize a 3,5-dinitrobenzoic acid, the nitration is carried out under harsh conditions. wikipedia.org Computational studies would likely confirm that the energy barriers for nitration at the meta positions are lower than at the ortho and para positions.
Oxidation of Toluene (B28343) Derivatives: An alternative synthetic route to substituted benzoic acids is the oxidation of the corresponding toluene derivative. wikipedia.orgquora.com For instance, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). quora.com Computational modeling of this reaction would elucidate the multi-step process involving the abstraction of benzylic hydrogens and subsequent oxidation steps.
Hydrolysis of Esters: The formation of nitrobenzoic acid from its corresponding ester (e.g., methyl nitrobenzoate) can occur via acid- or base-catalyzed hydrolysis. quora.com DFT studies can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of the alcohol.
A computational study of a reaction involving this compound, for example, its esterification, would involve mapping the potential energy surface to determine the activation energies of the steps involved, providing a detailed atomistic view of the reaction pathway.
Reactivity and Reaction Pathways of 3,5 Dibromo 2,6 Dinitrobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations.
Esterification Reactions and Synthesis of Ester Derivatives
The conversion of 3,5-Dibromo-2,6-dinitrobenzoic acid to its corresponding esters can be achieved through several established methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jocpr.com This reversible reaction typically requires forcing conditions, like the removal of water, to drive the equilibrium towards the ester product.
Another effective method for synthesizing esters from this compound, particularly when dealing with sensitive alcohols, is the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions. jocpr.com In this process, DCC activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. jocpr.com This method is particularly useful for creating esters from complex molecules. For example, research on 3,5-dinitrobenzoic acid has shown its successful esterification with polymeric materials like 2-hydroxyethyl methacrylate (B99206) copolymers using the DCC/DMAP system. jocpr.comresearchgate.net
The resulting ester derivatives of 3,5-dinitrobenzoic acid are often highly crystalline solids with sharp melting points, a property that has been historically useful for the identification and characterization of alcohols. wikipedia.org
Amidation and Formation of Amide Derivatives
The synthesis of amides from this compound can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction with an amine is generally not efficient and requires high temperatures. A more common and effective approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with the amine to form the amide bond.
General methods for amide synthesis from carboxylic acids often involve the use of coupling reagents, similar to those used in esterification, to facilitate the reaction under mild conditions. sphinxsai.com For instance, substituted anilines can be reacted with amino acid esters in a refluxing solvent like methanol (B129727) to produce amide derivatives. sphinxsai.com These synthesized amides are a significant class of compounds, with many exhibiting a wide range of biological activities. researchgate.net
Formation of Acid Halides (e.g., Acyl Chlorides)
The carboxylic acid group of this compound can be readily converted into an acid halide, most commonly an acyl chloride. This transformation is typically achieved by treating the carboxylic acid with a variety of reagents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).
The preparation of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid is a well-established procedure. nih.gov The resulting acyl chloride is a highly reactive species and serves as a valuable intermediate in the synthesis of other carboxylic acid derivatives, including esters and amides, under milder conditions than those required for the direct reaction of the carboxylic acid. wikipedia.org
Transformations of the Nitro Functional Groups
The two nitro groups on the aromatic ring are strong electron-withdrawing groups that not only influence the reactivity of the carboxylic acid but are also susceptible to their own set of transformations.
Selective Reduction Pathways of Nitro to Amino Groups in Halogenated Nitroaromatics
The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis, providing a route to aromatic amines. nih.gov However, the presence of halogen substituents on the aromatic ring presents a challenge, as many reducing agents can also cause dehalogenation. acs.orgcommonorganicchemistry.com Therefore, the selective reduction of the nitro groups in this compound while preserving the bromine atoms is a key consideration.
Several methods have been developed for the chemoselective reduction of nitroarenes in the presence of halogens. organic-chemistry.org Catalytic hydrogenation is a common method, but the choice of catalyst is crucial. While palladium on carbon (Pd/C) is a highly effective catalyst for nitro reduction, it can also promote dehalogenation, especially with bromo- and iodo-substituted arenes. nih.govcommonorganicchemistry.com Raney nickel is often a better choice for substrates where dehalogenation is a concern. commonorganicchemistry.com
Other reagents and systems for selective nitro reduction include:
Metal/Acid Systems: Iron or zinc in the presence of an acid like acetic acid can provide a mild reduction of nitro groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂): This is another mild reagent for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Hydrazine (B178648) Hydrate (B1144303) with a Catalyst: The use of hydrazine hydrate in the presence of a catalyst like Pd/C has been shown to be effective for the selective reduction of halogenated nitroarenes. nih.govorganic-chemistry.org
Sodium Borohydride (B1222165) with a Catalyst: While sodium borohydride itself does not reduce nitro groups, its reducing power can be enhanced by the addition of catalysts like nickel compounds. jsynthchem.com
In the case of dinitro compounds, it is sometimes possible to achieve selective reduction of one nitro group to an amino group, yielding a nitroaniline derivative. organic-chemistry.org Reagents like sodium sulfide (B99878) (Na₂S) can be useful for this type of selective transformation. commonorganicchemistry.com
Nucleophilic Aromatic Substitution at Nitro-Activated Positions
The two nitro groups on the aromatic ring strongly activate it towards nucleophilic aromatic substitution (SNAr). wikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orgmasterorganicchemistry.com This stabilization is most effective when the nitro groups are positioned ortho or para to the leaving group. libretexts.org
In this compound, the nitro groups are ortho and para to the bromine atoms. This arrangement makes the bromine atoms potential leaving groups in an SNAr reaction. A strong nucleophile could displace one or both of the bromine atoms. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. researchgate.netresearchgate.net
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. researchgate.net For halogenated nitroaromatics, the reactivity generally follows the order F > Cl > Br > I. While bromine is a reasonably good leaving group, stronger nucleophiles would be required to effect its substitution in this context.
Reactions at Bromine Substituents
The bromine atoms on the aromatic ring of this compound are the primary sites for chemical modification. Their reactivity is significantly influenced by the activating effect of the adjacent nitro groups.
Nucleophilic Aromatic Substitution (SNAr) on Activated Positions
The presence of two nitro groups ortho and para to the bromine atoms strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The electron-withdrawing nitro groups delocalize the negative charge, lowering the activation energy for the substitution process.
While specific studies on this compound are limited, the principles of SNAr on similarly activated systems, such as those with multiple nitro- and halo-substituents, are well-established. For instance, studies on the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with amines have shown that the regioselectivity of the substitution is influenced by the electronic effects of the substituents. mdpi.com In the case of this compound, nucleophilic attack is anticipated to occur at the carbon atoms bearing the bromine substituents.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to the substitution of the bromine atom. clockss.org It is expected that this compound would react similarly with various nucleophiles, potentially allowing for the sequential replacement of the bromine atoms. The reaction conditions would typically involve a polar aprotic solvent and might require elevated temperatures, depending on the nucleophilicity of the attacking species.
A theoretical study on the nucleophilic aromatic substitution in halonitroarenes has provided a detailed mechanistic picture, confirming that the addition of the nucleophile to the aromatic ring is generally the rate-determining step. mdpi.com This study also highlights the differences in reactivity between different halogen substituents, with fluorides often being more reactive than chlorides. mdpi.com While this study did not specifically include bromo-derivatives, the general principles are applicable.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Ullmann)
The bromine substituents on this compound serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. researchgate.net While no direct examples with this compound were found, the Suzuki-Miyaura reaction is widely used for the synthesis of biaryls. For instance, the cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) with 4-methoxyphenylboronic acid has been reported. researchgate.net Mechanistic investigations have shown that obstacles can arise during the transmetalation step when the boronic acid is substituted with a nitro group in the ortho position. nih.gov The general catalytic cycle for Suzuki coupling involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product. uwindsor.ca
Heck Reaction: The Heck reaction is a palladium-catalyzed method for the coupling of aryl halides with alkenes. organic-chemistry.org While specific data for this compound is not available, a study on the chemoselective Heck reaction of 3-bromoindazoles demonstrates the feasibility of such couplings on related heterocyclic systems. beilstein-journals.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent.
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.org A study on the Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated a method for the chemoselective synthesis of alkynylpyridines, suggesting that this compound could undergo similar transformations to introduce alkynyl moieties. rsc.org
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling of aryl halides with various nucleophiles, including alcohols, amines, and thiols, to form ethers, amines, and thioethers, respectively. organic-chemistry.org This reaction typically requires high temperatures and a polar solvent. The Ullmann reaction provides an alternative to palladium-catalyzed methods for the formation of C-O, C-N, and C-S bonds.
| Coupling Reaction | Reactants | Catalyst System | Potential Products |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Arylated benzoic acid derivatives |
| Heck | Alkene | Pd catalyst, Base | Alkenylated benzoic acid derivatives |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynylated benzoic acid derivatives |
| Ullmann | Alcohol, Amine, or Thiol | Cu catalyst, Base | Aryl ether, amine, or thioether derivatives |
Electrophilic Substitution at Remaining Aromatic Positions
The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups (two nitro groups and a carboxylic acid group). The bromine atoms are also deactivating, albeit to a lesser extent. msu.edu Electrophilic attack on this ring would be extremely difficult and require harsh reaction conditions.
The remaining hydrogen atom at the 4-position is the only potential site for electrophilic substitution. However, the strong deactivating effect of the adjacent nitro and carboxyl groups makes this position highly electron-deficient and thus very unreactive towards electrophiles. Standard electrophilic aromatic substitution reactions like nitration or halogenation are unlikely to proceed under normal conditions. masterorganicchemistry.comyoutube.commsu.edu
Mechanistic Investigations and Kinetic Studies of Key Reactions
For SNAr reactions, theoretical studies on halonitroarenes using DFT calculations have elucidated the reaction pathways and the role of aromaticity and reactivity indices in determining the reaction mechanism. mdpi.com These studies confirm that the addition of the nucleophile is typically the rate-determining step. Kinetic studies on the reaction of nitropyridines with amines have also provided valuable mechanistic information, including the observation of nitro-group migration in some cases. clockss.org
For metal-catalyzed cross-coupling reactions, mechanistic investigations into the Suzuki-Miyaura reaction have provided a detailed understanding of the catalytic cycle, including the roles of the base and the potential for side reactions. colab.ws Similarly, mechanistic studies of the Heck and Sonogashira reactions have clarified the steps involved in the catalytic cycles. Rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have also been the subject of mechanistic investigation, providing insights into the origins of stereoselectivity. springernature.com
Applications in Organic Synthesis and Materials Chemistry Academic Focus
3,5-Dibromo-2,6-dinitrobenzoic acid as a Synthetic Building Block
Precursor in the Synthesis of Complex Natural Products and Analogues
There is currently no specific information available in scientific literature detailing the use of This compound as a precursor in the synthesis of complex natural products or their analogues.
The highly substituted nature of this compound, featuring both bulky bromine atoms and electron-withdrawing nitro groups, presents a unique chemical scaffold. In theory, the bromine atoms could serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the introduction of diverse molecular fragments. The nitro groups can be reduced to amines, which can then be further functionalized, or they can be used to direct further substitution on the aromatic ring. However, without experimental data, its utility in this area remains speculative.
Role in the Construction of Functionalized Aromatic Scaffolds and Heterocycles
No specific examples of the use of This compound in the construction of functionalized aromatic scaffolds or heterocycles have been documented in the available literature.
Based on its structure, one could envision its use in the synthesis of highly substituted aromatic compounds. The presence of multiple reactive sites—the carboxylic acid, the two bromine atoms, and the two nitro groups—offers a platform for sequential and regioselective modifications. For instance, the carboxylic acid could be converted to an amide or ester, the bromine atoms could be replaced via nucleophilic aromatic substitution or participate in organometallic reactions, and the nitro groups could be reduced to form amino groups, which are precursors to a wide range of heterocyclic systems like benzimidazoles or quinoxalines.
Catalytic and Reagent Applications in Organic Transformations
Acid Catalysis in Organic Reactions (Drawing parallels from 3,5-Dinitrobenzoic Acid as Catalyst)
While there is no direct research on the catalytic activity of This compound , we can draw parallels from its close analogue, 3,5-Dinitrobenzoic acid . Due to the strong electron-withdrawing effects of the two nitro groups, 3,5-Dinitrobenzoic acid is a significantly stronger acid (pKa = 2.82) than benzoic acid itself (pKa = 4.20). wikipedia.org This enhanced acidity allows it to function as an effective organocatalyst in various acid-catalyzed reactions.
It is plausible that This compound would exhibit even greater acidity due to the additional electron-withdrawing inductive effects of the two bromine atoms. This could potentially make it a more potent acid catalyst for reactions such as esterifications, acetalizations, and other condensations. However, the steric bulk of the bromine atoms ortho to the carboxylic acid might also introduce steric hindrance, potentially impacting its catalytic efficacy in certain reactions compared to the less hindered 3,5-Dinitrobenzoic acid.
Utilization as a Derivatization Agent in Analytical Chemistry (e.g., for alcohols)
There are no specific reports on the use of This compound as a derivatization agent. However, 3,5-Dinitrobenzoic acid is widely employed for this purpose, particularly for the identification of alcohols. wikipedia.org Alcohols are converted to their corresponding 3,5-dinitrobenzoate (B1224709) esters, which are typically solid compounds with sharp, well-defined melting points. wikipedia.orghansshodhsudha.com This method is advantageous because the resulting derivatives are easily purified by crystallization. wikipedia.org The high molecular weight of the dinitrobenzoyl group also facilitates the formation of crystalline solids from low molecular weight or liquid alcohols.
A greener, microwave-assisted method for the synthesis of 3,5-dinitrobenzoates directly from the acid and alcohol in the presence of a catalytic amount of sulfuric acid has also been reported. hansshodhsudha.comresearchgate.net
Given these established applications, This compound could theoretically also serve as a derivatization agent. The resulting esters would have even higher molecular weights, which might be beneficial for the crystallization of derivatives of very low molecular weight alcohols. The melting points of these derivatives would be expected to differ from those of the 3,5-dinitrobenzoates, providing an alternative for characterization.
Potential in Supramolecular Chemistry and Crystal Engineering
No studies on the supramolecular chemistry or crystal engineering of This compound have been found in the literature. However, the field of crystal engineering has extensively studied 3,5-Dinitrobenzoic acid . researchgate.netacs.orgnih.govacs.orgnih.goviucr.orgnih.gov
The combination of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the nitro groups (hydrogen bond acceptors) in 3,5-Dinitrobenzoic acid allows for the formation of a variety of supramolecular assemblies through hydrogen bonding and π-π stacking interactions. researchgate.netacs.org It has been co-crystallized with a wide range of molecules, including amides, pyridines, and other organic compounds, to form salts, co-crystals, and solvates with diverse network structures. researchgate.netacs.orgnih.govacs.orgnih.gov
Theoretically, This compound possesses a rich array of functional groups that could be exploited in crystal engineering. The carboxylic acid and nitro groups provide hydrogen bonding capabilities, while the bromine atoms can participate in halogen bonding, a significant and directional non-covalent interaction. The interplay of these interactions could lead to the formation of novel and complex supramolecular architectures. The steric and electronic perturbations introduced by the bromine atoms would likely lead to different packing arrangements compared to 3,5-Dinitrobenzoic acid.
Design and Synthesis of Co-crystals and Salts for Modulating Properties
The formation of co-crystals and salts is a cornerstone of crystal engineering, allowing for the modification of a molecule's physicochemical properties without altering its covalent structure. This is achieved by introducing a second molecule (a co-former) that interacts with the target molecule through non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.
While specific studies on the co-crystals and salts of This compound are not extensively documented in publicly available research, the principles of their design can be inferred from related, well-studied compounds. For instance, the parent compound, 3,5-dinitrobenzoic acid, is widely used as a co-former in the synthesis of co-crystals and salts. chemicalbook.com It readily forms robust hydrogen bonds via its carboxylic acid group and participates in other supramolecular interactions through its nitro groups and aromatic ring.
The introduction of bromine atoms at the 3 and 5 positions, as in this compound, would be expected to significantly influence its behavior in co-crystal and salt formation. The bromine atoms are capable of forming halogen bonds, a type of non-covalent interaction that has gained prominence in crystal engineering for its strength and directionality. This would provide an additional tool for directing the assembly of the crystal lattice and, consequently, for modulating the material's properties.
Table 1: Potential Co-formers and Expected Interactions with this compound
| Co-former Class | Potential Interaction Sites with this compound | Expected Impact on Properties |
| Pyridines | Hydrogen bonding (N···HOOC), Halogen bonding (N···Br), π-π stacking | Altered solubility, melting point, and thermal stability |
| Amides | Hydrogen bonding (C=O···HOOC, NH···O=C), Halogen bonding (C=O···Br) | Enhanced stability, potential for polymorphism |
| Other Carboxylic Acids | Hydrogen bonding (COOH···HOOC) | Formation of heterodimers, modification of pKa |
This table is a theoretical projection based on the known reactivity of similar compounds and does not represent experimentally verified data for this compound.
The synthesis of such co-crystals and salts would typically be achieved through methods like slow evaporation from solution, grinding, or slurry crystallization, where the acid and the co-former are mixed in a suitable solvent.
Self-Assembly Processes and Directed Crystal Growth
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of this compound, the interplay of hydrogen bonding from the carboxylic acid, halogen bonding from the bromine atoms, and other weak interactions from the nitro groups and the aromatic system would direct its assembly into specific crystalline forms.
The precise control over these interactions allows for directed crystal growth, where the size, shape, and orientation of the crystals can be manipulated. This is of particular importance in materials science, where the macroscopic properties of a material are often dependent on its crystalline form.
While explicit research on the self-assembly of this compound is limited, the structural motifs can be predicted. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form dimers or catemers, which are common motifs in carboxylic acid crystal structures. The nitro groups can act as weak hydrogen bond acceptors, while the bromine atoms can act as halogen bond donors. The combination of these interactions could lead to the formation of complex one-dimensional, two-dimensional, or three-dimensional supramolecular architectures.
Table 2: Key Functional Groups of this compound and Their Role in Self-Assembly
| Functional Group | Primary Non-Covalent Interaction | Role in Directing Crystal Growth |
| Carboxylic Acid (-COOH) | Hydrogen Bonding | Formation of robust synthons (e.g., dimers, catemers), primary structure-directing group. |
| Bromine (-Br) | Halogen Bonding | Provides directionality and strength to the crystal packing, can interact with Lewis bases. |
| Nitro Group (-NO2) | Weak Hydrogen Bonding, Dipole-Dipole Interactions | Fine-tunes the crystal packing, can influence polymorphism. |
| Aromatic Ring | π-π Stacking | Contributes to the overall stability of the crystal lattice, particularly in layered structures. |
This table outlines the expected roles of the functional groups based on established principles of crystal engineering and may not reflect experimentally determined outcomes for this specific compound.
This compound presents a fascinating scaffold for the development of new materials through crystal engineering. While direct experimental data on its co-crystals, salts, and self-assembly behavior is not widely reported, the fundamental principles of supramolecular chemistry provide a strong framework for predicting its behavior. The presence of a diverse array of functional groups capable of forming a variety of non-covalent interactions suggests a rich potential for the creation of novel crystalline materials with tunable properties. Further experimental investigation into this compound is warranted to fully explore its capabilities in the realms of organic synthesis and materials chemistry.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Currently, detailed and optimized synthetic protocols for 3,5-Dibromo-2,6-dinitrobenzoic acid are not widely reported in the scientific literature. The majority of available information pertains to the synthesis of the related compound, 3,5-dinitrobenzoic acid, which is typically prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. orgsyn.orgchemicalbook.comwikipedia.orgchemicalbook.com The synthesis of halogenated nitroaromatic compounds often involves multi-step processes, including nitration, bromination, and oxidation reactions. orgsyn.orgvaia.comprepchem.com
A plausible, yet unverified, synthetic pathway for this compound could commence with the bromination of a suitable benzoic acid derivative, followed by nitration. The directing effects of the existing substituents on the aromatic ring will be a critical factor in achieving the desired substitution pattern. For instance, the carboxyl group is a meta-directing deactivator, while bromine is an ortho-, para-directing deactivator. britannica.com The synthesis of 2-bromo-3-nitrobenzoic acid, for example, involves the nitration of 2-bromobenzoic acid, where the major product is the 2,5-isomer, necessitating separation of the desired 2,3-isomer. orgsyn.org
Future research should focus on developing efficient and sustainable synthetic strategies. This could involve:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for nitration and bromination reactions.
Flow chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for energetic nitration reactions. nih.gov
Green catalysts: Investigating the use of solid acid catalysts or other environmentally benign reagents to replace traditional nitrating and brominating agents could lead to more sustainable processes. whiterose.ac.uk
Novel starting materials: Exploring alternative starting materials and synthetic disconnections could unveil more efficient routes to the target molecule.
A systematic study of reaction conditions, including temperature, reaction time, and the ratio of reagents, will be essential to optimize the yield and purity of this compound.
Exploration of Biological Applications (from a Chemical Synthesis and Design Perspective only)
The biological activities of this compound remain largely unexplored. However, the presence of both nitro and bromo functional groups suggests the potential for a range of biological effects. Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govmdpi.com Similarly, many halogenated marine natural products exhibit significant biological activity. nih.gov
From a chemical synthesis and design perspective, this compound can serve as a versatile scaffold for the development of new bioactive molecules. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of a library of esters, amides, and other derivatives.
Future research in this area could focus on:
Synthesis of Derivatives: Creating a diverse library of derivatives by modifying the carboxylic acid group. This could involve reactions with various alcohols, amines, and amino acids to produce esters and amides with different physicochemical properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a range of analogues to understand how structural modifications influence biological activity. This could involve varying the position and number of halogen and nitro substituents on the aromatic ring.
Development of Prodrugs: Designing and synthesizing prodrugs of potentially active derivatives to improve their pharmacokinetic properties.
It is important to emphasize that this exploration should be confined to the chemical synthesis and design aspects, without delving into clinical or in-vivo studies.
Advanced Materials Science Applications (e.g., in functional polymers, liquid crystals, sensors)
The unique molecular structure of this compound makes it a promising candidate for applications in materials science. Aromatic carboxylic acids are known building blocks for various functional materials. mdpi.com
Functional Polymers: The carboxylic acid functionality allows for the incorporation of this molecule into polymer chains through esterification or amidation reactions. The presence of the bulky and polarizable bromine and nitro groups could impart unique properties to the resulting polymers, such as:
High Refractive Index: The high electron density of the bromine and nitro groups could lead to polymers with high refractive indices, which are useful in optical applications.
Thermal Stability: The rigid aromatic structure may contribute to enhanced thermal stability of the polymers.
Gas Permeability: The introduction of bulky substituents can increase the free volume within a polymer matrix, potentially enhancing gas permeability.
Flame Retardancy: The presence of bromine is often associated with flame retardant properties.
Future work could involve the synthesis and characterization of polyesters and polyamides containing the 3,5-dibromo-2,6-dinitrobenzoyl moiety.
Liquid Crystals: Aromatic carboxylic acids and their derivatives are known to exhibit liquid crystalline behavior. nih.govnih.gov The rigid, rod-like shape of the this compound molecule, coupled with its polar substituents, suggests that it or its derivatives could form liquid crystalline phases. Research in this area could explore the synthesis of ester or amide derivatives with long alkyl chains and investigate their mesomorphic properties.
Sensors: The electron-withdrawing nature of the nitro groups and the potential for the carboxylic acid group to interact with analytes make this compound a candidate for use in chemical sensors. Modified electrodes incorporating this molecule or polymers derived from it could be developed for the electrochemical detection of various species. theiet.orgmdpi.comresearchgate.netnih.gov Future studies could focus on the fabrication and testing of sensors based on this compound for the detection of specific analytes.
Interdisciplinary Studies Integrating Computational Design and Experimental Validation
Given the limited experimental data available for this compound, computational modeling presents a powerful tool to guide future research efforts. Density Functional Theory (DFT) and other computational methods can be employed to predict a variety of molecular properties and guide the design of new experiments. ucl.ac.ukacs.orgmdpi.comucl.ac.ukbohrium.comresearchgate.netrsc.org
Future interdisciplinary studies could involve:
Prediction of Physicochemical Properties: Using computational methods to predict properties such as acidity, reactivity, and spectral characteristics. These predictions can then be validated through experimental measurements. nih.govnih.govresearchgate.net
Modeling of Self-Assembly: Simulating the self-assembly behavior of the molecule to predict its potential to form liquid crystals or other ordered structures.
Virtual Screening of Derivatives: Computationally designing and evaluating a virtual library of derivatives for potential biological activity or material properties. This can help to prioritize synthetic targets for experimental investigation.
Reaction Mechanism Studies: Using computational chemistry to elucidate the mechanisms of potential synthetic routes, which can aid in the optimization of reaction conditions. researchgate.net
By combining computational design with experimental validation, researchers can accelerate the exploration of this compound and its derivatives, unlocking their full potential in a more efficient and targeted manner.
Q & A
Q. What are the recommended methods for synthesizing 3,5-Dibromo-2,6-dinitrobenzoic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For bromination, bromine (Br₂) with Fe or AlBr₃ as catalysts under controlled temperatures (40–60°C) ensures selective substitution at positions 3 and 5 . Nitration can be achieved using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to avoid over-nitration. Optimization includes:
- Reagent stoichiometry : A 2:1 molar ratio of Br₂ to the toluene precursor minimizes side products.
- Temperature control : Lower temperatures favor regioselectivity during nitration.
- Continuous flow reactors : These enhance reproducibility and yield in industrial-scale setups .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) .
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carboxylic carbons) .
- X-ray crystallography : Resolve crystal structure to verify bromine and nitro group positions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in different chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrostatic potential maps : Highlight electron-deficient regions due to nitro and bromine groups, guiding nucleophilic attack sites .
- HOMO-LUMO analysis : Quantify energy gaps (ΔE ≈ 4.5 eV) to assess stability and charge-transfer interactions .
- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions between substituents and the aromatic ring .
Q. How do steric and electronic effects of bromine and nitro substituents influence the regioselectivity of nucleophilic substitution reactions in derivatives of this compound?
- Methodological Answer :
- Electronic effects : Nitro groups (-NO₂) are strong electron-withdrawing groups, activating the ring for nucleophilic substitution at positions ortho/para to them. Bromine (-Br) acts as a weaker electron-withdrawing group, directing nucleophiles to meta positions .
- Steric effects : Bulky substituents at positions 2 and 6 hinder nucleophilic access. Kinetic studies (e.g., using NaOCH₃ in ethanol) show slower reaction rates for sterically hindered derivatives .
- Experimental validation : Use competitive reactions with substituted nucleophiles (e.g., amines vs. thiols) to map regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
